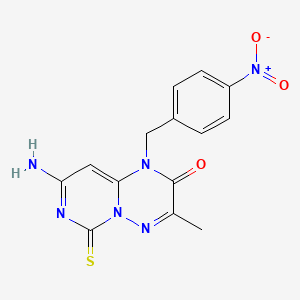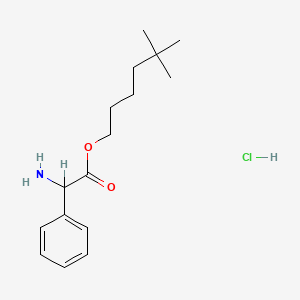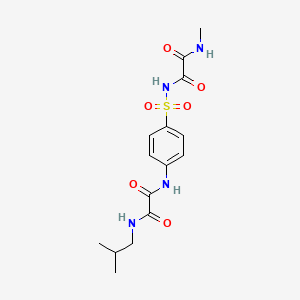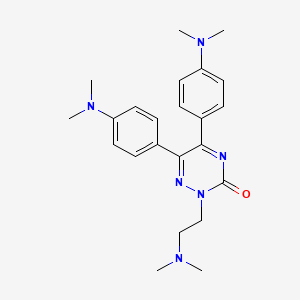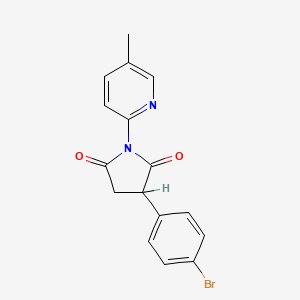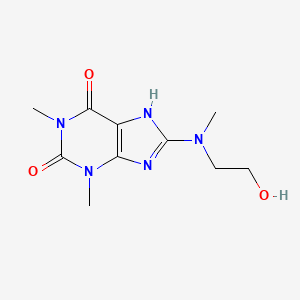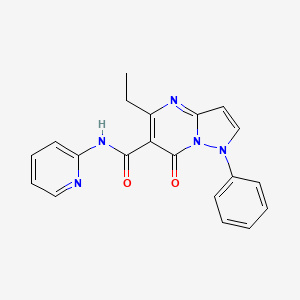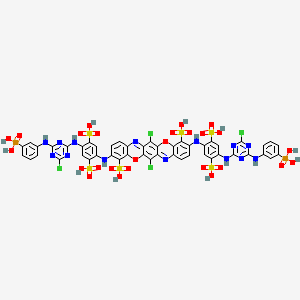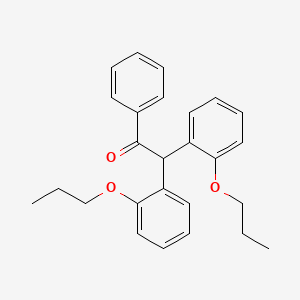
Tandutinib sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tandutinib sulfate, also known as MLN518 or CT53518, is a novel quinazoline-based inhibitor of type III receptor tyrosine kinases. It specifically targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT. This compound has shown promise in the treatment of acute myelogenous leukemia (AML) and high-risk myelodysplastic syndrome (MDS) due to its ability to inhibit the proliferation of leukemic cells .
准备方法
The synthesis of tandutinib sulfate involves several steps, starting with the preparation of 6-methoxy-7-(3-piperidine-1-ylpropoxy)-3,4-dihydroquinazoline-4-ketone. This intermediate is then subjected to further chemical reactions to yield the final product . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness.
化学反应分析
Tandutinib sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tandutinib sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Researchers use it to investigate the role of FLT3, PDGFR, and KIT in cellular processes.
Medicine: This compound is being studied for its potential to treat AML and MDS by inhibiting the proliferation of leukemic cells
Industry: It is used in the development of targeted therapies for cancer treatment.
作用机制
Tandutinib sulfate exerts its effects by inhibiting receptor tyrosine kinases, specifically FLT3, PDGFR, and KIT. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that drive the growth and survival of leukemic cells .
相似化合物的比较
Tandutinib sulfate is unique in its ability to selectively inhibit multiple receptor tyrosine kinases. Similar compounds include:
Imatinib: Targets BCR-ABL, KIT, and PDGFR.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT.
Sorafenib: Targets RAF kinase, VEGFR, and PDGFR
Compared to these compounds, this compound has shown a higher specificity for FLT3, making it particularly effective in treating AML with FLT3 mutations .
属性
CAS 编号 |
387867-14-3 |
|---|---|
分子式 |
C31H44N6O8S |
分子量 |
660.8 g/mol |
IUPAC 名称 |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;sulfuric acid |
InChI |
InChI=1S/C31H42N6O4.H2O4S/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;1-5(2,3)4/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);(H2,1,2,3,4) |
InChI 键 |
FXCQXNUGIYMXAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


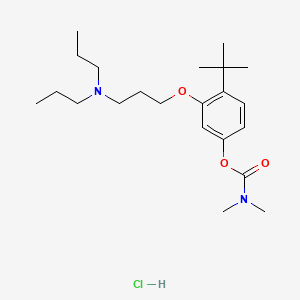
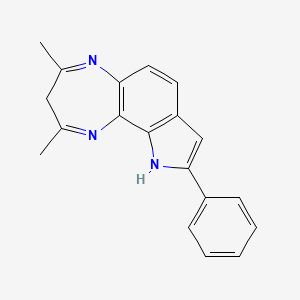
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
